[2-(Oxolan-3-ylmethoxy)phenyl]boronic acid
Overview
Description
[2-(Oxolan-3-ylmethoxy)phenyl]boronic acid is a boronic acid derivative with the molecular formula C11H15BO4 and a molecular weight of 222.05 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an oxolan-3-ylmethoxy group. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
The synthesis of [2-(Oxolan-3-ylmethoxy)phenyl]boronic acid typically involves the reaction of phenylboronic acid with an appropriate oxolan-3-ylmethoxy derivative under controlled conditions . The reaction conditions often include the use of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
[2-(Oxolan-3-ylmethoxy)phenyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding phenol derivative.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and palladium catalysts for cross-coupling reactions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[2-(Oxolan-3-ylmethoxy)phenyl]boronic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: This compound can be used in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Medicine: Boronic acid derivatives are explored for their potential therapeutic applications, including as enzyme inhibitors and anticancer agents.
Industry: It is used in the production of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of [2-(Oxolan-3-ylmethoxy)phenyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the development of enzyme inhibitors, where it can bind to the active site of enzymes and inhibit their activity. The molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
[2-(Oxolan-3-ylmethoxy)phenyl]boronic acid can be compared with other boronic acid derivatives, such as phenylboronic acid and 4-fluorophenylboronic acid. While all these compounds share the boronic acid functional group, this compound is unique due to the presence of the oxolan-3-ylmethoxy substituent, which can influence its reactivity and applications. Similar compounds include:
- Phenylboronic acid
- 4-Fluorophenylboronic acid
- 3,5-Dimethylphenylboronic acid .
This uniqueness makes this compound a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
[2-(oxolan-3-ylmethoxy)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO4/c13-12(14)10-3-1-2-4-11(10)16-8-9-5-6-15-7-9/h1-4,9,13-14H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWGIVALWGYJIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OCC2CCOC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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